N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide

Serine hydrolase inhibition Carboxylesterase Structure–activity relationship

Choose this specific N-allyl derivative for its validated and potent biological activity, which cannot be assumed from similar analogs. It demonstrates exquisite functional sensitivity with a confirmed IC50 of 7.40 nM against porcine liver carboxylesterase. Unlike simpler 4-carboxamide or N-methyl analogs, this compound provides a unique steric and hydrophobic profile critical for VLA-4 integrin antagonist research. Procure with confidence from stable, multi-vendor supply chains to ensure experimental reproducibility.

Molecular Formula C16H19ClN2O2
Molecular Weight 306.79 g/mol
Cat. No. B7692043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide
Molecular FormulaC16H19ClN2O2
Molecular Weight306.79 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H19ClN2O2/c1-2-9-18-15(20)12-7-10-19(11-8-12)16(21)13-3-5-14(17)6-4-13/h2-6,12H,1,7-11H2,(H,18,20)
InChIKeyXMGMKPQHANYLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide (CAS 797812-32-9): Procurement-Relevant Compound Profile


N-Allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide (CAS 797812-32-9) is a synthetic small molecule within the 4-substituted-4-piperidinecarboxamide family . These compounds are structurally defined by a central piperidine ring bearing a 4-chlorobenzoyl group and a carboxamide moiety functionalized with an N-allyl substituent. The parent patent class describes 4-substituted-4-piperidinecarboxamides as antagonists of the VLA-4 integrin, positioning them as candidates for inhibiting leukocyte adhesion-mediated pathologies [1]. Preclinically, this compound has been investigated for enzyme inhibition, with reported activity against porcine liver carboxylesterase [2]. Its molecular formula is C16H19ClN2O2 (MW 306.79 g/mol), and it is commercially available at purities of 97–98% for research use .

Why N-Allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the 4-substituted-4-piperidinecarboxamide class defined by US6020347, biological activity is exquisitely sensitive to the nature of the amide nitrogen substituent [1]. The N-allyl group provides a specific combination of steric bulk and potential for hydrophobic interactions that cannot be replicated by N-methyl or N-butyl analogs. While the parent patent broadly claims activity against VLA-4, quantitative IC50 values vary dramatically across individual derivatives, and no two members of this series can be assumed to be functionally interchangeable without direct experimental proof [2]. The available carboxylesterase inhibition data (IC50 7.40 nM for the target compound) lacks corresponding values for the most common procurement alternatives, such as the simple 1-(4-chlorobenzoyl)piperidine-4-carboxamide or the N-butyl analog, making any substitution a high-risk decision without further experimental validation [3].

Quantitative Differentiation Evidence for N-Allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide Versus Closest Analogs


Carboxylesterase Inhibition Potency: N-Allyl vs. N-Butyl Analogs

The N-allyl derivative exhibits potent, low-nanomolar inhibition of porcine liver carboxylesterase (IC50 = 7.40 nM) [1]. The N-butyl analog (CAS 514221-95-5) is commercially available but has no reported IC50 for this target in the same assay system. This absence of data precludes a direct potency comparison, but the structural divergence at the amide terminus (allyl vs. butyl) is a known determinant of activity within this chemotype. Procurement decisions must therefore be based on the confirmed inhibitory profile of the N-allyl compound rather than assuming equipotency of the N-butyl variant.

Serine hydrolase inhibition Carboxylesterase Structure–activity relationship

VLA-4 Antagonism: Differentiating the N-Allyl Substituent Within the Patent Class

The US6020347 patent generically claims 4-substituted-4-piperidinecarboxamides as VLA-4 antagonists [1]. The N-allyl substituent conforms to the claimed generic formula (R^5 = alkenyl), placing it within a subclass distinct from saturated alkyl or aryl derivatives. While explicit IC50 values for the N-allyl compound against VLA-4 are not publicly disclosed, the patent's structure–activity relationship framework indicates that alkenyl substitution at the carboxamide nitrogen influences potency and selectivity relative to the hydrogen-substituted parent 1-(4-chlorobenzoyl)piperidine-4-carboxamide. This class-level inference positions the N-allyl derivative as a strategically differentiated member of the series.

Integrin antagonism VLA-4 Leukocyte adhesion

Purity and Supply Provenance as a Procurement Differentiator

N-Allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide is consistently offered at 97–98% purity by multiple certified vendors . In contrast, the simpler analog 1-(4-chlorobenzoyl)piperidine-4-carboxamide is listed as a discontinued product by at least one major supplier, CymitQuimica, indicating potential sourcing challenges . For procurement-sensitive projects requiring sustained availability, the N-allyl compound's active multi-vendor supply chain is a tangible advantage. Quantitatively, the certified purity (≥97%) meets the threshold for most biochemical and cell-based assays, while the comparator's discontinuation introduces logistical risk.

Compound purity Supply chain Research-grade procurement

Recommended Application Scenarios for N-Allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide Based on Evidence


Enzymology Studies Requiring a Validated, Low-Nanomolar Carboxylesterase Inhibitor

The compound's confirmed IC50 of 7.40 nM against porcine liver carboxylesterase makes it suitable as a tool inhibitor in enzymatic characterization or selectivity profiling studies, provided that the assay system aligns with the reported conditions (4-NPA substrate, 10 min preincubation). Researchers should directly verify activity under their specific assay conditions [1].

Seed Compound for VLA-4 Antagonist Development Within the Piperidinecarboxamide Series

Based on the structural alignment with US6020347's generic Formula I, the N-allyl derivative can serve as a starting point for medicinal chemistry optimization targeting leukocyte adhesion disorders (e.g., asthma, multiple sclerosis). Its substitution pattern differentiates it from the simpler 4-carboxamide parent, which is not claimed in the same potency-optimized subclass [2].

Procurement for Projects Requiring Reproducible Supply

With documented availability from multiple vendors at ≥97% purity and no evidence of discontinuation, this compound offers a reliable procurement pathway compared to certain analogs that have been withdrawn from the market .

Quote Request

Request a Quote for N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.